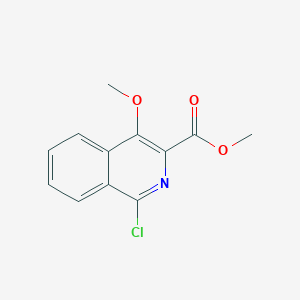
Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate is a compound that is part of a broader class of isoquinoline derivatives. These compounds are of significant interest due to their potential pharmacological activities and their use as intermediates in the synthesis of various heterocyclic compounds. The compound itself has not been explicitly detailed in the provided papers, but insights can be drawn from related studies on isoquinoline derivatives and their reactions.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps such as acyl-chlorination, condensation, decarboxylation, esterification, and cyclization, as demonstrated in the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate . Additionally, the Heck reaction has been applied for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, which could be related to the synthesis of methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be elucidated using techniques such as NMR spectroscopy, as seen in the study of 3-acyl-4-methoxy-1-methylquinolinones . Crystallographic studies, including single crystal X-ray diffraction, have also been used to confirm the structure of related compounds like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .
Chemical Reactions Analysis
Isoquinoline derivatives undergo various chemical reactions, including 1,3-dipolar cycloaddition, as shown in the reaction of isoquinolinium cyano (methoxycarbonyl) methylide with dimethyl acetylenedicarboxylate . The reactivity of these compounds can lead to the formation of different products depending on the substituents and reaction conditions. For instance, the reaction of substituted isoquinolines in mass spectrometers after electrospray ionization and collision-induced dissociation can lead to the formation of carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be inferred from their structural features and the functional groups present. For example, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its physical properties and stability . The pharmacological activity of dialkylaminoalkylic amides of isoquinoline derivatives has been studied, indicating potential local anaesthetic and antispasmodic properties .
Safety And Hazards
“Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H318, which means it causes serious eye damage. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-7-5-3-4-6-8(7)11(13)14-9(10)12(15)17-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIANOGWCACLOPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C2=CC=CC=C21)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate | |
CAS RN |
170621-96-2 |
Source


|
| Record name | methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

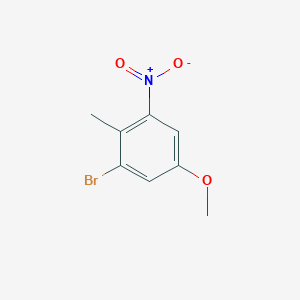
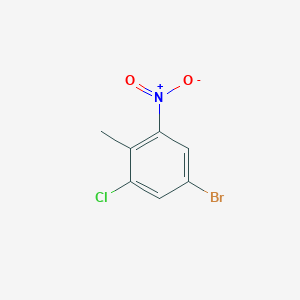
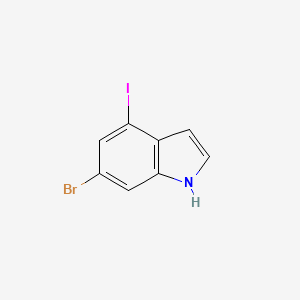
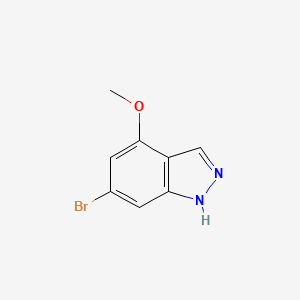
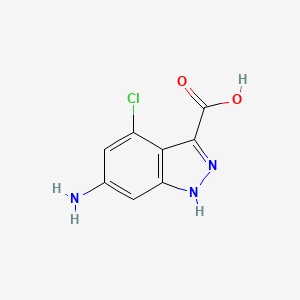
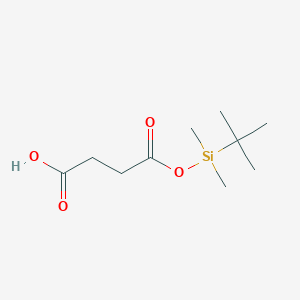
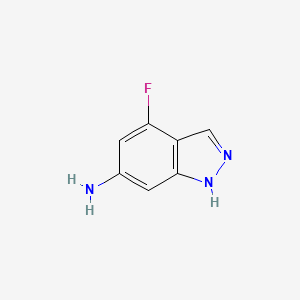

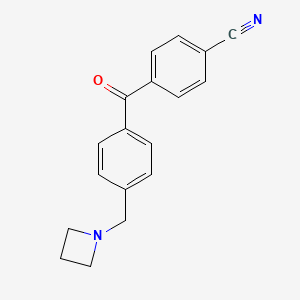

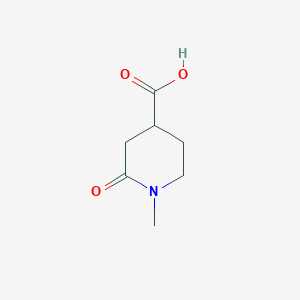
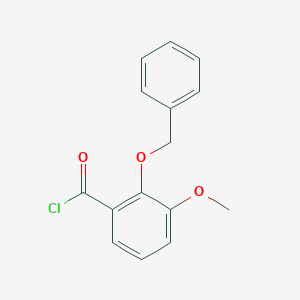
![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)
